molecular formula C11H8Cl2N2O B12871004 3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12871004
M. Wt: 255.10 g/mol
InChI Key: ODAYCJHYZJCRGS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2,4-dichlorobenzonitrile oxide with a suitable alkyne under mild conditions. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve the use of solid-supported catalysts to enhance the efficiency and yield of the reaction. Metal-free synthetic routes are also being explored to reduce the environmental impact and cost associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H8Cl2N2O/c12-6-1-2-7(9(13)5-6)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2

InChI Key

ODAYCJHYZJCRGS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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